molecular formula C9H9N3O2 B8579396 3-Ethyl-3H-benzotriazole-5-carboxylic acid

3-Ethyl-3H-benzotriazole-5-carboxylic acid

Cat. No. B8579396
M. Wt: 191.19 g/mol
InChI Key: UMATVHKHXUQQBY-UHFFFAOYSA-N
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Patent
US06664395B2

Procedure details

3-Ethyl-3H-benzotriazole-5-carboxylic acid (0.15 g) was diluted with methanol and treated with HCl (gas). The reaction was then heated to 65° C. for 18 hours. The mixture was allowed to cool to 23° C. and was diluted with saturated sodium bicarbonate and extracted with ethyl acetate. The organic layer was dried with sodium sulfate and concentrated to give 3-ethyl-3H-benzotriazole-5-carboxylic acid methyl ester (0.143 g).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7]2[CH:8]=[C:9]([C:12]([OH:14])=[O:13])[CH:10]=[CH:11][C:6]=2[N:5]=[N:4]1)[CH3:2].Cl.[CH3:16]O>C(=O)(O)[O-].[Na+]>[CH3:16][O:13][C:12]([C:9]1[CH:10]=[CH:11][C:6]2[N:5]=[N:4][N:3]([CH2:1][CH3:2])[C:7]=2[CH:8]=1)=[O:14] |f:3.4|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
C(C)N1N=NC2=C1C=C(C=C2)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 23° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(N=NN2CC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.143 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.